

An In-depth Technical Guide to Diallyl Dicarbonate (CAS No. 115491-93-5)

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Compound of Interest

Compound Name: *Diallyl dicarbonate*

Cat. No.: *B055262*

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For Researchers, Scientists, and Drug Development Professionals

Foreword

Diallyl dicarbonate, systematically known as diallyl pyrocarbonate and often abbreviated as (Alloc)₂O, is a pivotal reagent in modern organic synthesis. Its significance is most pronounced in the strategic protection of amine functionalities, a cornerstone of peptide and complex molecule synthesis. This guide offers a comprehensive exploration of **diallyl dicarbonate**, from its fundamental chemical properties and synthesis to its mechanistic role and practical applications in pharmaceutical development. Authored from the perspective of a Senior Application Scientist, this document synthesizes established chemical principles with practical, field-proven insights to provide a self-validating resource for the discerning scientific professional.

Compound Identification and Physicochemical Properties

Diallyl dicarbonate is frequently a source of confusion due to its nomenclature. It is crucial to distinguish it from the simpler diallyl carbonate (CAS No. 15022-08-9). The "di" in dicarbonate refers to the pyrocarbonate functional group, which consists of two carbonate moieties linked by an anhydride-like oxygen atom.

Table 1: Core Identification and Physicochemical Data for **Diallyl Dicarbonate**[\[1\]](#)[\[2\]](#)[\[3\]](#)

Identifier	Value
CAS Number	115491-93-5
IUPAC Name	prop-2-enoxy carbonyl prop-2-enyl carbonate
Synonyms	Diallyl pyrocarbonate, (Alloc) ₂ O, Pyrocarbonic acid diallyl ester
Molecular Formula	C ₈ H ₁₀ O ₅
Molecular Weight	186.16 g/mol
Appearance	Colorless to light yellow clear liquid
Density	1.121 g/mL at 25 °C
Boiling Point	60 °C at 0.05 mmHg
Refractive Index	n ²⁰ /D 1.431 - 1.435
SMILES	C=CCOC(=O)OC(=O)OCC=C
InChI Key	XVSSGIXTKVRGAR-UHFFFAOYSA-N

Synthesis of Diallyl Dicarbonate

The synthesis of dialkyl pyrocarbonates, including **diallyl dicarbonate**, generally proceeds via the reaction of an alkali metal alkyl carbonate with an alkyl halocarbonate.^[4] This established methodology can be specifically adapted for **diallyl dicarbonate**. The conceptual basis for this synthesis is the nucleophilic acyl substitution where the allyl carbonate anion attacks the electrophilic carbonyl carbon of allyl chloroformate.

Conceptual Synthesis Protocol

While a detailed, peer-reviewed protocol specifically for **diallyl dicarbonate** is not readily available in public literature, a valid and scientifically sound procedure can be extrapolated from the general synthesis of pyrocarbonates.^[4]

Step 1: Preparation of Sodium Allyl Carbonate (Not Isolated) Sodium allyloxide is first prepared by reacting allyl alcohol with a strong base like sodium hydride in an anhydrous aprotic solvent

(e.g., THF). This alkoxide is then carbonated by bubbling dry carbon dioxide gas through the solution to form sodium allyl carbonate *in situ*.

Step 2: Reaction with Allyl Chloroformate Allyl chloroformate is then added to the reaction mixture containing the freshly prepared sodium allyl carbonate. The reaction proceeds to form **diallyl dicarbonate** and sodium chloride as a byproduct.

Step 3: Work-up and Purification The precipitated sodium chloride is removed by filtration. The filtrate, containing the crude **diallyl dicarbonate**, is then concentrated under reduced pressure. Final purification is achieved by vacuum distillation to yield the pure product.

Causality Note: The use of freshly prepared sodium allyl carbonate is critical as alkali metal alkyl carbonates can be hygroscopic and prone to decomposition. The reaction is conducted under anhydrous conditions to prevent the hydrolysis of the highly reactive allyl chloroformate and the product. Vacuum distillation is necessary for purification due to the compound's high boiling point at atmospheric pressure.

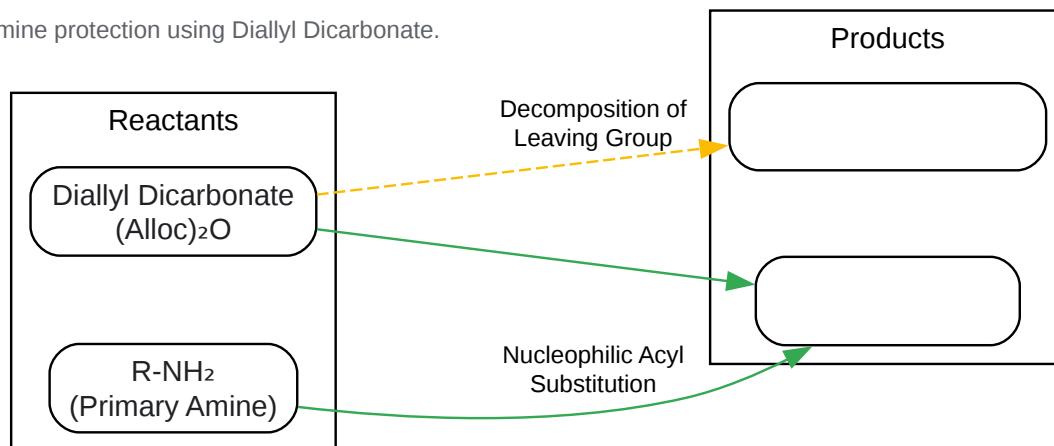
Mechanism of Action: The Allyloxycarbonyl (Alloc) Protecting Group

The primary utility of **diallyl dicarbonate** in drug development and complex synthesis lies in its function as an efficient reagent for the introduction of the allyloxycarbonyl (Alloc) protecting group onto primary and secondary amines.[\[5\]](#)

Protection of Amines

The protection reaction is a nucleophilic acyl substitution. The amine's lone pair of electrons attacks one of the electrophilic carbonyl carbons of **diallyl dicarbonate**. This leads to the formation of a tetrahedral intermediate, which then collapses, displacing an allyl carbonate anion as a leaving group. This leaving group is unstable and readily decomposes to carbon dioxide and an allyloxide anion, which is subsequently protonated during work-up. The result is a stable, protected amine in the form of an allyl carbamate.[\[6\]](#)

Fig. 1: Amine protection using Diallyl Dicarbonate.

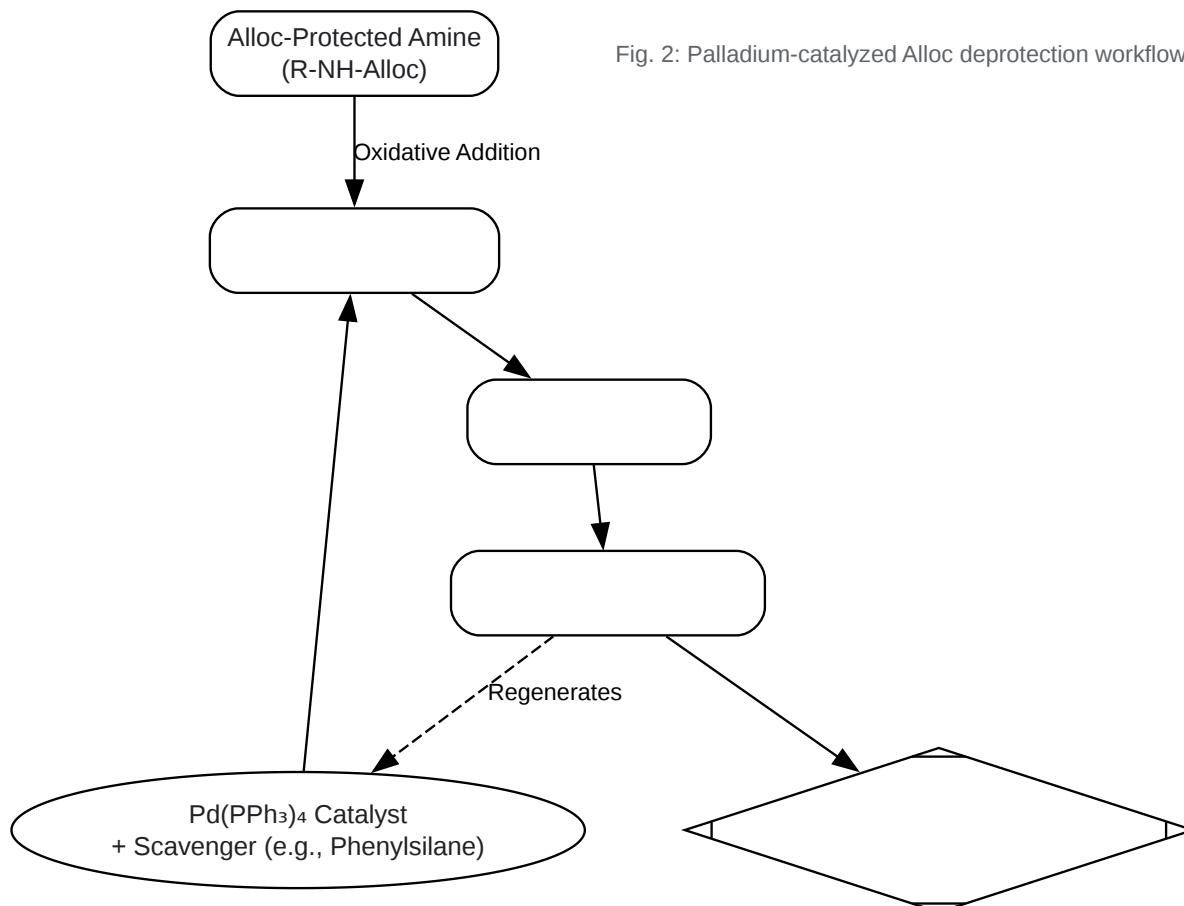
[Click to download full resolution via product page](#)Fig. 1: Amine protection using **Diallyl Dicarbonate**.

Deprotection: Palladium-Catalyzed Allylic Cleavage

The key advantage of the Alloc group is its unique deprotection pathway, which confers orthogonality to many other common protecting groups (e.g., acid-labile Boc and base-labile Fmoc). Deprotection is achieved under mild conditions using a palladium(0) catalyst, such as tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], in the presence of an allyl cation scavenger.[4][6]

The catalytic cycle involves:

- Oxidative Addition: The Pd(0) complex coordinates to the double bond of the allyl group and undergoes oxidative addition, cleaving the C-O bond to form a π -allyl-palladium(II) complex.
- Decarboxylation: The carbamate intermediate readily loses carbon dioxide to generate an amine anion.
- Nucleophilic Attack/Reductive Elimination: The allyl cation scavenger (a soft nucleophile like morpholine, dimedone, or phenylsilane) attacks the π -allyl complex, transferring the allyl group to the scavenger and regenerating the Pd(0) catalyst.[6][7]



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Fig. 2: Palladium-catalyzed Alloc deprotection workflow.

Application in Drug Development: Synthesis of Liraglutide

The orthogonality of the Alloc group is particularly valuable in Solid-Phase Peptide Synthesis (SPPS), where multiple functional groups must be selectively manipulated. A prominent example is in the synthesis of Liraglutide, a GLP-1 receptor agonist used in the treatment of type 2 diabetes.

Liraglutide is a 31-amino acid peptide that is acylated on the side chain of a lysine residue (at position 26) with a palmitic acid derivative via a glutamic acid spacer. This modification is

crucial for its extended half-life *in vivo*.

Synthetic Strategy for Liraglutide

In a common SPPS strategy for Liraglutide, the peptide backbone is assembled on a solid support using Fmoc chemistry.^[8] To enable the specific modification of the lysine at position 26, a lysine derivative with an orthogonal side-chain protecting group is required. Fmoc-Lys(Alloc)-OH is an ideal building block for this purpose.

Experimental Protocol: Alloc-Lysine Strategy in Liraglutide Synthesis^{[8][9]}

- Peptide Elongation: The linear peptide sequence is synthesized on a solid-phase resin using standard Fmoc-SPPS protocols. When the lysine at position 26 is to be incorporated, Fmoc-Lys(Alloc)-OH is used.
- Selective Alloc Deprotection: Once the full peptide backbone is assembled, the resin-bound peptide is treated with a solution of Pd(PPh₃)₄ and an allyl scavenger (e.g., phenylsilane) in a suitable solvent like dichloromethane (DCM). This selectively removes the Alloc group from the lysine side chain, leaving all other acid-labile side-chain protecting groups (like tBu, Trt, Boc) and the N-terminal Fmoc group (if present) intact.
- Side-Chain Acylation: The newly liberated ε -amino group of the lysine residue is then acylated. This is typically done by coupling it with a pre-activated palmitoyl-glutamic acid derivative (e.g., Palmitoyl-Glu-OtBu).
- Final Cleavage and Deprotection: The fully assembled and modified peptide is cleaved from the resin, and all remaining side-chain protecting groups are removed simultaneously using a strong acid cocktail, typically containing trifluoroacetic acid (TFA).
- Purification: The crude Liraglutide is then purified to pharmaceutical grade using reverse-phase high-performance liquid chromatography (RP-HPLC).

This strategy exemplifies the power of **diallyl dicarbonate** as the ultimate source of the Alloc group, enabling the precise, late-stage functionalization of a complex biomolecule, a critical capability in modern drug development.

Safety, Handling, and Storage

As a reactive chemical reagent, **diallyl dicarbonate** requires careful handling to ensure laboratory safety. The following information is synthesized from supplier safety data sheets.[\[1\]](#)

Table 2: Hazard Identification and Safety Precautions

Category	Information
GHS Hazard Statements	H227: Combustible liquid. [1] H302 + H312 + H332: Harmful if swallowed, in contact with skin or if inhaled. [1] H315: Causes skin irritation. H319: Causes serious eye irritation.
Personal Protective Equipment (PPE)	Chemical-resistant gloves (e.g., nitrile), safety goggles with side shields or face shield, and a lab coat are mandatory. All handling should be performed in a certified chemical fume hood to avoid inhalation of vapors.
Handling	Avoid contact with skin, eyes, and clothing. Keep away from heat, sparks, and open flames. [1] The material is moisture and heat sensitive; it is recommended to store and handle under an inert atmosphere (e.g., nitrogen or argon). Do not eat, drink, or smoke when using this product. [1]
Storage	Store in a tightly sealed container in a cool, dry, and well-ventilated area. [1] Recommended storage is under refrigerated or frozen conditions (<0°C).
First Aid Measures	If Swallowed: Call a POISON CENTER or doctor. Rinse mouth. Do not induce vomiting. [1] If on Skin: Wash with plenty of water. Call a POISON CENTER or doctor if you feel unwell. [1] If Inhaled: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor. [1] If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice.
Disposal	Dispose of contents/container to an approved waste disposal plant in accordance with local,

state, and federal regulations. Do not allow to enter drains or waterways.

Conclusion

Diallyl dicarbonate (CAS No. 115491-93-5) is an indispensable tool for the modern synthetic chemist, particularly within the pharmaceutical and biotechnology sectors. Its role as a precursor to the allyloxycarbonyl (Alloc) protecting group provides a robust and orthogonal strategy for amine protection that is critical for the multi-step synthesis of complex peptides like Liraglutide. A thorough understanding of its properties, synthesis, and the palladium-catalyzed mechanism of deprotection, coupled with stringent adherence to safety protocols, enables researchers and drug development professionals to leverage its full potential in advancing the frontiers of chemical and medical science.

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